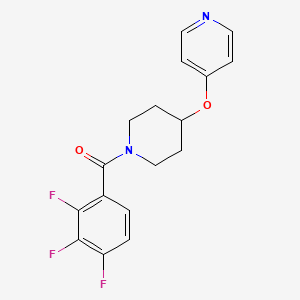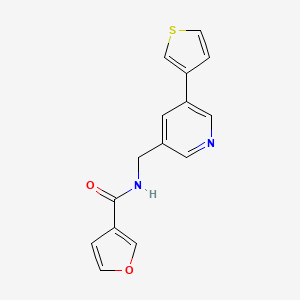![molecular formula C14H18N4O2S B2991218 7-[(E)-but-2-enyl]-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione CAS No. 333768-86-8](/img/structure/B2991218.png)
7-[(E)-but-2-enyl]-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(E)-but-2-enyl]-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione is a purine derivative compound that has gained significant attention in scientific research due to its potential biological and pharmacological properties. This compound is commonly known as the natural product, caffeine, which is found in various plants, including coffee beans, tea leaves, and cocoa beans. Caffeine is widely consumed by humans as a stimulant and is known to have several physiological and biochemical effects on the body.
Mecanismo De Acción
The mechanism of action of 7-[(E)-but-2-enyl]-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione involves the inhibition of adenosine receptors in the brain. Adenosine is a neurotransmitter that is responsible for promoting sleep and reducing arousal. Caffeine blocks the adenosine receptors, leading to increased levels of other neurotransmitters, such as dopamine and norepinephrine, which promote wakefulness and alertness.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 7-[(E)-but-2-enyl]-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione are well documented. Caffeine has been shown to increase heart rate, blood pressure, and respiratory rate. It also stimulates the central nervous system, leading to increased alertness, improved cognitive function, and reduced fatigue. Caffeine has also been shown to have a thermogenic effect, increasing metabolic rate and promoting weight loss.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-[(E)-but-2-enyl]-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione has several advantages for use in lab experiments. The compound is readily available and relatively inexpensive, making it an ideal candidate for screening studies. Caffeine is also well-tolerated by humans, making it a safe compound for use in clinical trials. However, one limitation of caffeine is its short half-life, which can make it challenging to maintain consistent levels in the body over extended periods.
Direcciones Futuras
The potential applications of 7-[(E)-but-2-enyl]-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione in scientific research are vast. Future studies could focus on the development of novel caffeine derivatives with improved pharmacological properties, such as increased bioavailability and longer half-lives. Research could also focus on the potential therapeutic applications of caffeine in the treatment of various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. Additionally, studies could investigate the effects of caffeine on the gut microbiome and its potential role in promoting gut health.
In conclusion, 7-[(E)-but-2-enyl]-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione, or caffeine, is a natural product with significant potential for scientific research. The compound has several pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects. Caffeine has also been found to have potential applications in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and diabetes. Future research could focus on the development of novel caffeine derivatives with improved pharmacological properties and the potential therapeutic applications of caffeine in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 7-[(E)-but-2-enyl]-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione involves several steps, including extraction, purification, and isolation of the compound from natural sources. The most common method of extraction involves the use of organic solvents, such as methylene chloride or ethyl acetate, to extract caffeine from the plant material. The extracted compound is then purified using various techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
7-[(E)-but-2-enyl]-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione has been extensively studied for its potential therapeutic applications. The compound has been shown to have several pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects. Caffeine has also been found to have potential applications in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and diabetes.
Propiedades
IUPAC Name |
7-[(E)-but-2-enyl]-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-5-6-7-18-10-11(15-14(18)21-8-9(2)3)17(4)13(20)16-12(10)19/h5-6H,2,7-8H2,1,3-4H3,(H,16,19,20)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOYPKDRZKCARM-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C2=C(N=C1SCC(=C)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C2=C(N=C1SCC(=C)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]benzenecarboxamide](/img/structure/B2991135.png)
![N-1,3-benzodioxol-5-yl-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide](/img/structure/B2991140.png)
![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)dimethylamine](/img/structure/B2991141.png)
![3-(2-fluorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2991142.png)
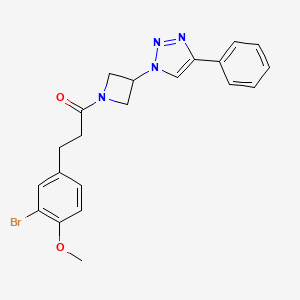
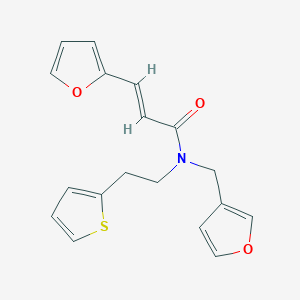
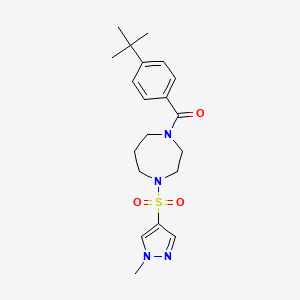
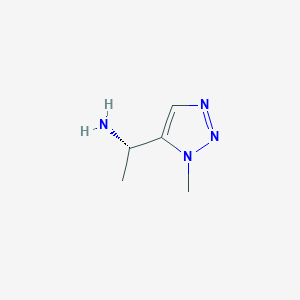
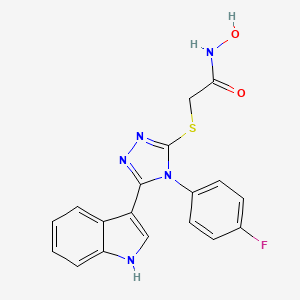
![(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanol](/img/structure/B2991153.png)
![2-{8-Azabicyclo[3.2.1]octan-3-yl}ethan-1-ol hydrochloride](/img/structure/B2991154.png)
![3-((3,4-Dimethylphenyl)sulfonyl)-5-(pyrrolidin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2991155.png)
